![molecular formula C13H23O4P B14208234 Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate CAS No. 790713-48-3](/img/structure/B14208234.png)
Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a furan ring substituted with a tert-butyl group and a phosphonate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate typically involves the reaction of 5-tert-butyl-2- and 3-furoyl phosphonates with acylmethylenetriphenylphosphoranes . The reaction conditions often include the use of hydrazine and its derivatives, leading to the formation of hydrazones or pyrazolines depending on the nature and location of the alkene fragment in the furan ring . Additionally, the compound can undergo oxidation with selenium dioxide to form corresponding selenodiazoles .
Industrial Production Methods
the general principles of organophosphorus chemistry, including the use of Grignard reagents and chlorophosphines, can be applied to scale up the synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized with selenium dioxide to form selenodiazoles.
Cyclization: When treated with hydrazine hydrate, the compound undergoes cyclization to form derivatives of dihydrofurothiopyrans.
Nucleophilic Addition: The compound can participate in intramolecular nucleophilic addition reactions, leading to the formation of hybrid heterocyclic systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine, selenium dioxide, and various nucleophiles . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from the reactions of this compound include selenodiazoles, dihydrofurothiopyrans, and other hybrid heterocyclic systems .
Aplicaciones Científicas De Investigación
Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate involves its interaction with molecular targets through nucleophilic addition and cyclization reactions . The compound’s phosphonate group can participate in various biochemical pathways, making it a versatile molecule for research and development .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate include:
- Diethyl phosphonate
- Diethyl [(2-tert-butylfuran-2-yl)methyl]phosphonate
- Diethyl [(2-tert-butylfuran-4-yl)methyl]phosphonate
Uniqueness
This compound is unique due to its specific substitution pattern on the furan ring, which influences its reactivity and the types of reactions it can undergo . This uniqueness makes it a valuable compound for specialized applications in synthetic chemistry and industrial processes .
Propiedades
Número CAS |
790713-48-3 |
|---|---|
Fórmula molecular |
C13H23O4P |
Peso molecular |
274.29 g/mol |
Nombre IUPAC |
2-tert-butyl-3-(diethoxyphosphorylmethyl)furan |
InChI |
InChI=1S/C13H23O4P/c1-6-16-18(14,17-7-2)10-11-8-9-15-12(11)13(3,4)5/h8-9H,6-7,10H2,1-5H3 |
Clave InChI |
RVQPDPXFPKTULC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=C(OC=C1)C(C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


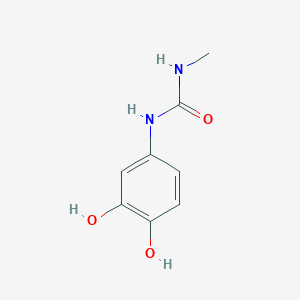
![6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14208157.png)
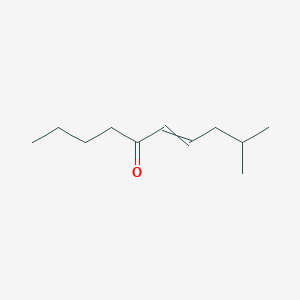
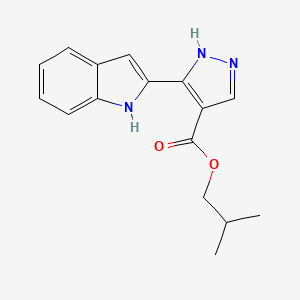
![N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208179.png)
![1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B14208181.png)
![N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14208183.png)
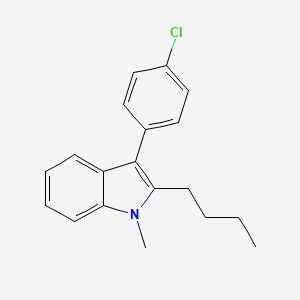
![n-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide](/img/structure/B14208191.png)
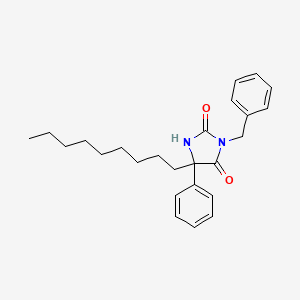

![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)
![Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14208217.png)
![{4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid](/img/structure/B14208220.png)
